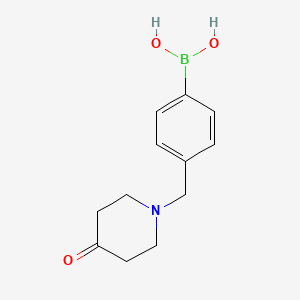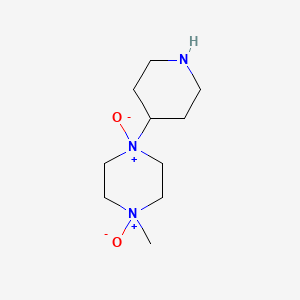![molecular formula C11H8BrF3N2O2 B1408858 5-bromo-2-(trifluorometil)-1H-pirrolo[2,3-b]piridina-3-carboxilato de etilo CAS No. 1704065-84-8](/img/structure/B1408858.png)
5-bromo-2-(trifluorometil)-1H-pirrolo[2,3-b]piridina-3-carboxilato de etilo
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Investigación Agroquímica
En el ámbito de los agroquímicos, las trifluorometilpiridinas (TFMP) y sus derivados, como nuestro compuesto objeto de estudio, desempeñan un papel crucial. Se utilizan principalmente en el desarrollo de pesticidas. La introducción del grupo TFMP en los agroquímicos ha dado lugar a productos con mayor eficacia contra las plagas . Las propiedades fisicoquímicas únicas que confieren los átomos de flúor contribuyen a la actividad biológica de estos compuestos.
Industria Farmacéutica
La industria farmacéutica se beneficia de los derivados de TFMP debido a su potencial como principios activos farmacéuticos. El compuesto en cuestión podría servir como intermedio en la síntesis de nuevos fármacos. Su motivo estructural se encuentra en varios productos farmacéuticos aprobados, y muchos candidatos que contienen TFMP están en ensayos clínicos .
Síntesis de Compuestos Fluorados
Este compuesto se puede utilizar como intermedio en la síntesis de diversos compuestos orgánicos fluorados. Estos productos químicos son importantes debido a sus propiedades únicas, como una mayor estabilidad y una reactividad modificada, que son valiosas para crear materiales con efectos específicos deseados .
Desarrollo de Materiales Funcionales
La incorporación de derivados de TFMP en materiales funcionales es un área de investigación activa. La naturaleza de extracción de electrones de los átomos de flúor puede conducir a materiales con propiedades novedosas, potencialmente útiles en electrónica, recubrimientos y otras aplicaciones de materiales avanzados .
Reacciones en Fase Vapor
En las reacciones en fase vapor, los derivados de TFMP se utilizan debido a su volatilidad y reactividad en condiciones gaseosas. Esto los hace adecuados para varios procesos de deposición química en fase vapor, que son esenciales en la fabricación de películas delgadas y recubrimientos .
Ciencia Ambiental
El impacto ambiental de los compuestos fluorados, incluidos los derivados de TFMP, es objeto de estudio. Los investigadores están interesados en comprender la biodegradación y el destino ambiental de estos compuestos debido a su uso generalizado en varias industrias .
Síntesis Radiofarmacéutica
El compuesto podría utilizarse en la síntesis de moléculas radiomarcadas para la obtención de imágenes médicas. La presencia de átomos de flúor lo convierte en un candidato para crear compuestos marcados con flúor-18, un isótopo emisor de positrones utilizado en las exploraciones por tomografía por emisión de positrones (PET) .
Intermedio Químico
Por último, sirve como intermedio químico en la producción de otras moléculas complejas. Sus sitios reactivos permiten transformaciones selectivas, lo que conduce a una amplia gama de moléculas objetivo con diversas propiedades biológicas y químicas .
Mecanismo De Acción
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is structurally similar to pyrrolo[2,3-b]pyridine, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives can undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to interact with their targets and induce changes.
Biochemical Pathways
For example, indole derivatives have been reported to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
Ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved .
Cellular Effects
Ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses such as proliferation, differentiation, and apoptosis . Additionally, ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has been reported to alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme pH conditions . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate can induce toxicity, leading to adverse effects such as liver damage and alterations in hematological parameters . Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes more pronounced at certain dosage levels .
Metabolic Pathways
Ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes various biotransformation reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can have distinct biological activities . These metabolic pathways can influence the compound’s overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has been shown to localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism .
Propiedades
IUPAC Name |
ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3N2O2/c1-2-19-10(18)7-6-3-5(12)4-16-9(6)17-8(7)11(13,14)15/h3-4H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDESCOBIEQKLCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C=N2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



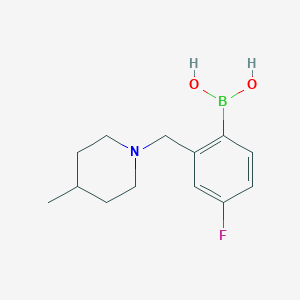


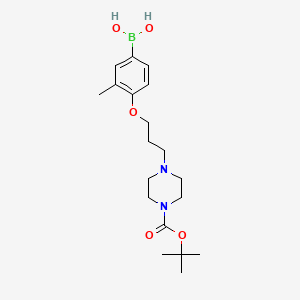
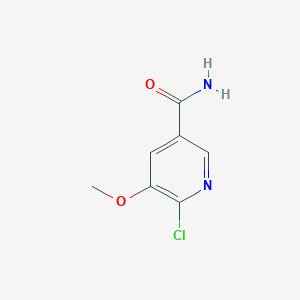

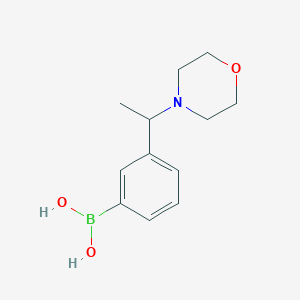

![4-Tosyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B1408790.png)
![(4aR,8aR)-1-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one hydrochloride](/img/structure/B1408791.png)


